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molecular formula C11H22O2 B1262660 6-Methoxy-2,6-dimethyloctanal CAS No. 929253-05-4

6-Methoxy-2,6-dimethyloctanal

Cat. No. B1262660
M. Wt: 186.29 g/mol
InChI Key: XMLIBBMPASIZBW-UHFFFAOYSA-N
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Patent
US07790668B2

Procedure details

180 g Potassium hydroxide dissolved in 800 ml water was added over 2 h to 810 g 3-(4-methoxy-4-methyl-hexyl)-3-methyl-oxirane-2-carboxylic acid methyl ester at a temperature of 0° C. to 5° C. Then 36 g KOH dissolved in 150 ml water was added in portions till the colour change from orange to beige persisted. The mixture which had pH 11 was then acidified at 0° C. by the addition of HCl 32% (300 ml, added over 30 minutes), followed by diluted phosphoric acid till pH 3 was reached. The phases were separated and the aqueous phase extracted with tert.-butyl methyl ether. The combined organic phases were washed with concentrated NaCl solution prior to evaporating the solvent. The very viscous oil which remained (780 g) was added dropwise over a period of 3 h to 300 ml PEG 200 which was kept at 160° C. Thereby the product distilled off. After the addition, steam was injected for about 30 minutes to distil off any steam-volatile product. The two phases of the distillate were separated and the aqueous phase extracted with tert.-butyl methyl ether. The combined organic phases were washed with KHCO3 and NaCl. Evaporation of the solvent afforded 380 g of a faintly yellow oil which was distilled over a 60 cm Sulzer column to give 338 g 6-methoxy-2,6-dimethyl-octanal (bp. 65°-66° C./0.3 Torr=0.399 mbar).
Quantity
180 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
3-(4-methoxy-4-methyl-hexyl)-3-methyl-oxirane-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
36 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[K+].COC([CH:7]1[C:9]([CH2:11][CH2:12][CH2:13][C:14]([O:18][CH3:19])([CH3:17])[CH2:15][CH3:16])([CH3:10])[O:8]1)=O.Cl.P(=O)(O)(O)O>O>[CH3:19][O:18][C:14]([CH3:17])([CH2:15][CH3:16])[CH2:13][CH2:12][CH2:11][CH:9]([CH3:10])[CH:7]=[O:8] |f:0.1|

Inputs

Step One
Name
Quantity
180 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
800 mL
Type
solvent
Smiles
O
Step Two
Name
3-(4-methoxy-4-methyl-hexyl)-3-methyl-oxirane-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1OC1(C)CCCC(CC)(C)OC
Step Three
Name
Quantity
36 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in portions till the colour change from orange
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with tert.-butyl methyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with concentrated NaCl solution
CUSTOM
Type
CUSTOM
Details
to evaporating the solvent
ADDITION
Type
ADDITION
Details
was added dropwise over a period of 3 h to 300 ml PEG 200 which
CUSTOM
Type
CUSTOM
Details
was kept at 160° C
DISTILLATION
Type
DISTILLATION
Details
Thereby the product distilled off
ADDITION
Type
ADDITION
Details
After the addition, steam
CUSTOM
Type
CUSTOM
Details
to distil off any steam-volatile product
CUSTOM
Type
CUSTOM
Details
The two phases of the distillate were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with tert.-butyl methyl ether
WASH
Type
WASH
Details
The combined organic phases were washed with KHCO3 and NaCl
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
afforded 380 g of a faintly yellow oil which
DISTILLATION
Type
DISTILLATION
Details
was distilled over a 60 cm Sulzer column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(CCCC(C=O)C)(CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 338 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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